Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H12FNO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves the condensation of 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The resulting hydrazones can form isomers due to the presence of amide and azomethine structural units .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine
Uniqueness
Methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, such as the presence of the fluorophenyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14FNO3 |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14FNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-3-2-4-11(14)5-9/h2-5,10H,6-8H2,1H3 |
InChI Key |
ZNBKVKVBGSAVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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